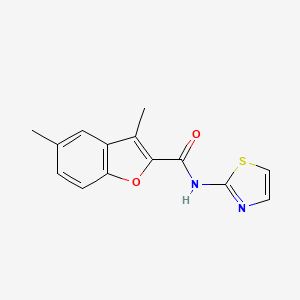

3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Description

3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound that contains a benzofuran ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-3-4-11-10(7-8)9(2)12(18-11)13(17)16-14-15-5-6-19-14/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYWDGSQOMJIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

Coupling Reaction: The final step involves coupling the benzofuran and thiazole rings through an amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran derivatives with thiazole moieties. Various methods have been reported for its preparation, often utilizing standard organic synthesis techniques such as acylation and cyclization reactions. For example, the compound can be synthesized through the condensation of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with thiazole derivatives under suitable conditions .

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the chemical shifts corresponding to protons and carbons in the molecule.

- Infrared (IR) Spectroscopy: Helps identify functional groups by detecting characteristic absorption bands.

- Mass Spectrometry (MS): Employed to determine the molecular weight and confirm the purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action is thought to involve induction of apoptosis and cell cycle arrest .

Case Study:

A study published in Biointerface Research demonstrated that benzofuran derivatives with thiazole substituents showed enhanced cytotoxicity against cancer cells compared to their parent compounds. The presence of the thiazole moiety was crucial for increasing anticancer activity .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound has inhibitory effects against a range of bacterial strains. The thiazole group is known for its role in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the benzofuran or thiazole components can lead to variations in biological activity. For instance:

- Substituting different groups on the benzofuran ring can enhance or diminish anticancer potency.

- The presence of electron-withdrawing groups in specific positions on the thiazole ring has been linked to improved activity against cancer cells .

Future Perspectives

The potential applications of this compound extend beyond anticancer and antimicrobial activities. Ongoing research aims to explore its role as a therapeutic agent in treating various diseases, including viral infections and inflammatory conditions. The compound's ability to modulate biological pathways makes it a candidate for further development in drug discovery programs.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

- 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

- 3,5-dimethyl-N-(1,3-thiazol-2-yl)-1,2-thiazole-4-carboxamide

Uniqueness

3,5-dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and thiazole rings, which imparts distinct chemical and biological properties

Biological Activity

3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, antibacterial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₉H₂₁N₃O₃S

- Molecular Weight : 371.453 g/mol

This compound features a benzofuran core substituted with a thiazole moiety, which is crucial for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment.

Key Findings:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating its ability to induce apoptosis in these cells .

- In vivo Studies : In tumor-bearing mice models, treatment with this compound resulted in notable suppression of tumor growth compared to control groups .

Antibacterial Activity

The antibacterial properties of the compound have also been extensively studied.

Research Insights:

- Gram-positive and Gram-negative Bacteria : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. Inhibition zones measured up to 24 mm for S. aureus under specific conditions .

- Mechanism of Action : The thiazole group enhances the interaction with bacterial dihydrofolate reductase (DHFR), leading to potent antimicrobial effects with a Ki value of 0.002 μM against this target .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties.

Findings from Molecular Docking Studies :

- SARS-CoV-2 Proteins : Molecular docking simulations indicated strong binding affinities between this compound and key proteins involved in the SARS-CoV-2 lifecycle, including the main protease and spike glycoprotein .

Comparative Biological Activity Table

| Biological Activity | Target Organism/Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Anti-Cancer | MCF Cell Line | 25.72 ± 3.95 | Induces apoptosis |

| Antibacterial | Staphylococcus aureus | - | Inhibits DHFR (Ki = 0.002 μM) |

| Antiviral | SARS-CoV-2 Proteins | - | Inhibits viral protein functions |

Case Studies

- Anti-Cancer Efficacy in Mice :

- Antibacterial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.